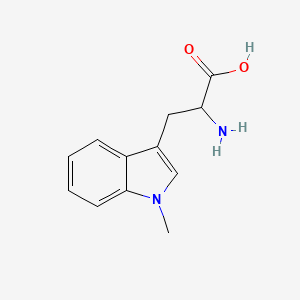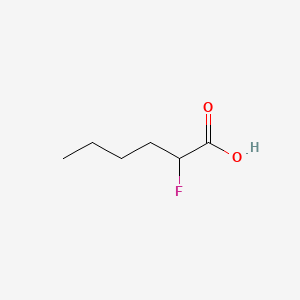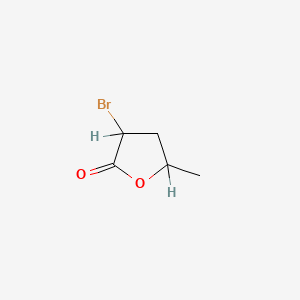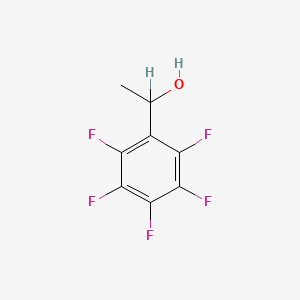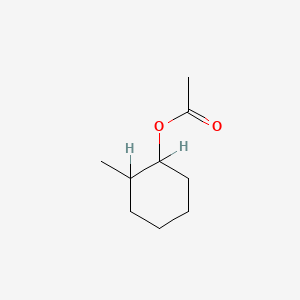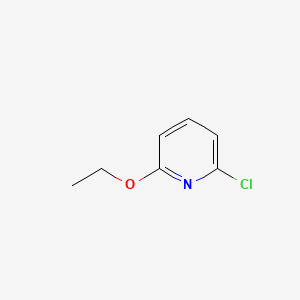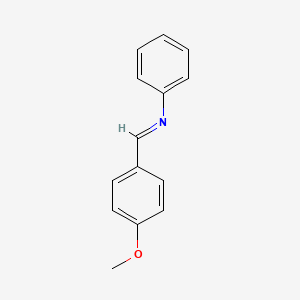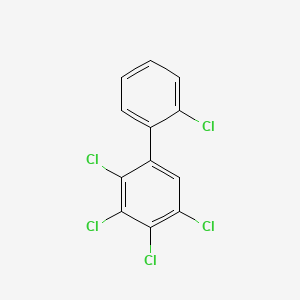
2,2',3,4,5-Pentachlorobiphenyl
Overview
Description
2,2’,3,4,5-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is also known as 1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro- .
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,5-Pentachlorobiphenyl is C12H5Cl5, and its molecular weight is 326.433 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
One study suggests that PCB118 can induce thyroid cell dysfunction in Fischer rat thyroid cell line-5 (FRTL-5) cells. The study found that higher concentrations of PCB118 can inhibit cell viability in a concentration- and time-dependent manner .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of various chlorinated biphenyls, including 2,2',3,4,5-pentachlorobiphenyl, have been explored. A study by Bergman and Wachtmeister (1977) detailed the preparation of 14C-labelled biphenyls and pentachlorobiphenyls, establishing the structures of these compounds through comparative analysis (Bergman & Wachtmeister, 1977).
Environmental Degradation and Remediation
- The degradation of 2,2',3,4,5-pentachlorobiphenyl in environmental settings has been a significant focus. He et al. (2009) investigated the reductive dechlorination and biodegradation of this compound using a combination of palladium-coated iron and aerobic bacteria, suggesting potential methods for remediation of PCB-contaminated soil (He et al., 2009).
Plant Metabolism Studies
- In studies involving plant metabolism, Moza et al. (1976) found that 2,2',3,4,5-pentachlorobiphenyl is more persistent than other chlorobiphenyls in the marsh plant Veronica Beccabunga, highlighting its environmental persistence and potential bioaccumulation risks (Moza et al., 1976).
Chemical and Biological Interactions
- The interaction of pentachlorobiphenyls with biological systems has been studied, such as the induction of aberrant mitosis in hamster cells by 2,2',3,4,5-pentachlorobiphenyl. Jensen et al. (2000) found a specific disturbance in cell mitosis related to this compound, indicating its potential biological impacts (Jensen et al., 2000).
Tissue Localization and Persistence
- Brandt et al. (1981) investigated the persistence of various pentachlorobiphenyls in lung parenchyma, revealing that certain structural configurations of chlorobiphenyls have a specific affinity for lung tissue. This study emphasized the importance of in vivo metabolism in understanding the activity of such compounds (Brandt et al., 1981).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-4-2-1-3-6(8)7-5-9(14)11(16)12(17)10(7)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIURIRUDHVDRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074179 | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,5-Pentachlorobiphenyl | |
CAS RN |
55312-69-1 | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055312691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31GGO0GMYO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



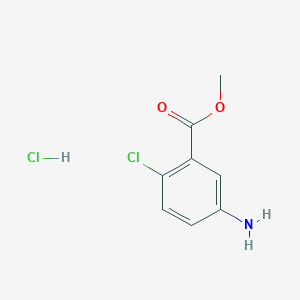
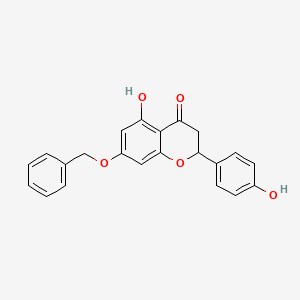
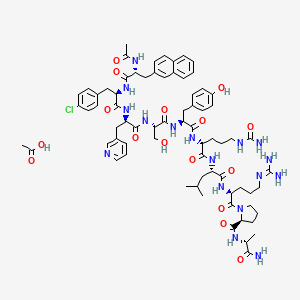
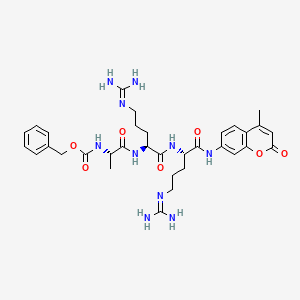
![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)
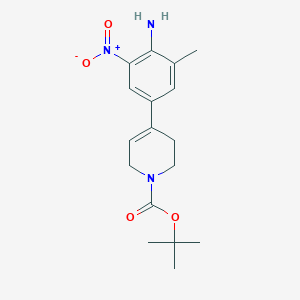
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)
